4-(4-bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
4-(4-Bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative featuring a brominated aryl group at position 4 and a butyl chain at position 5. The 4-bromophenyl substituent introduces steric bulk and electron-withdrawing effects, while the butyl group modulates lipophilicity and membrane permeability.
Properties
IUPAC Name |
4-(4-bromophenyl)-6-butyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN3O2/c1-2-3-8-20-9-12-13(15(20)21)14(19-16(22)18-12)10-4-6-11(17)7-5-10/h4-7,14H,2-3,8-9H2,1H3,(H2,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTOIJVKCMAXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the prevention of cancer cell proliferation.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division. The compound’s interaction with the amino acids present in the active site of the enzyme is crucial for its inhibitory activity.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death.
Result of Action
The result of the compound’s action is significant inhibition of cell growth. Most of the compounds in this class showed superior cytotoxic activities against MCF-7 and HCT-116 cancer cell lines. The most potent compounds exerted a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells.
Biological Activity
The compound 4-(4-bromophenyl)-6-butyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to a class of heterocyclic compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a pyrrolo-pyrimidine core which is known for its ability to interact with various biological targets.
Biological Activity Overview
The biological activities of this compound are primarily associated with its role as an inhibitor of specific enzymes and receptors involved in cancer and other diseases. Notable activities include:
- Inhibition of Poly(ADP-ribose) polymerases (PARPs) : Recent studies have shown that derivatives of the pyrrolo[3,4-d]pyrimidine scaffold exhibit potent inhibitory effects on PARP-1 and PARP-2 isoforms. These enzymes are crucial in DNA repair mechanisms and are important targets in cancer therapy due to their role in maintaining genomic stability .
- Anti-proliferative Effects : Compounds with similar structures have demonstrated significant anti-proliferative activity against various cancer cell lines. For instance, derivatives have been tested against A549 (lung cancer) and HCT-116 (colon cancer) cells, showing IC50 values indicating effective inhibition of cell growth .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound acts as a competitive inhibitor of PARP enzymes. By inhibiting these enzymes, it disrupts the repair of single-strand breaks in DNA, leading to increased apoptosis in cancer cells.
- Cell Cycle Arrest : Studies have indicated that certain derivatives can induce cell cycle arrest at the S and G2/M phases. This is often accompanied by an increase in pro-apoptotic markers such as BAX relative to anti-apoptotic markers like Bcl-2 .
Case Studies
Several studies have highlighted the efficacy of pyrrolo[3,4-d]pyrimidine derivatives:
- Study on PARP Inhibition : A recent publication detailed the synthesis of several compounds based on the pyrrolo[3,4-d]pyrimidine scaffold which were evaluated for their PARP inhibitory activity. The most potent inhibitors showed IC50 values in the low micromolar range against both PARP-1 and PARP-2 .
- Anti-cancer Activity : Another study focused on the anti-proliferative properties of a series of pyrrolo[3,4-d]pyrimidine derivatives against various cancer cell lines. Compound 12b emerged as particularly effective with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
Data Table
The following table summarizes key findings from studies involving related compounds:
| Compound | Target | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|---|
| Compound 12b | EGFR | 0.016 | A549 | Kinase inhibition |
| Compound A | PARP-1 | 0.5 | HCT-116 | DNA repair inhibition |
| Compound B | PARP-2 | 0.8 | A549 | DNA repair inhibition |
Comparison with Similar Compounds
Substituent Effects at Position 4
The aryl group at position 4 significantly influences electronic and steric properties:
Substituent Effects at Position 6
The alkyl/aryl groups at position 6 alter hydrophobicity and steric hindrance:
- Target Compound (butyl) : A four-carbon chain balances lipophilicity and flexibility, favoring membrane penetration.
- 6-Pentyl Analog (): The longer pentyl chain increases logP (estimated +0.5 vs.
- 6-(4-Methoxybenzyl) Analog (): The methoxybenzyl group introduces aromaticity and moderate bulk, which may hinder enzyme binding compared to linear alkyl chains .
- 6-Octyl Analog (): An eight-carbon chain drastically elevates hydrophobicity, likely compromising oral bioavailability .
Physicochemical Properties
Key Research Findings
- Halogen Effects : Bromine’s polarizability enhances binding affinity over chlorine in enzyme inhibition contexts .
- Alkyl Chain Optimization : Butyl and pentyl chains offer a trade-off between lipophilicity and solubility, with butyl being preferable for balanced pharmacokinetics .
- Structural Versatility : Modifications at positions 4 and 6 allow tuning for specific targets (e.g., elastase vs. α-glucosidase) .
Q & A
Q. Optimization Tips :
- Use anhydrous solvents and inert atmospheres to minimize hydrolysis.
- Catalytic amounts of DMAP (4-dimethylaminopyridine) improve cyclization yields by 15–20% .
- Monitor reaction progress via TLC (Rf ~0.3 in 1:9 methanol/chloroform) to terminate steps at optimal conversion .
What analytical techniques are critical for characterizing this compound's structure and purity?
Basic
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., bromophenyl C-H couplings at δ 7.2–7.8 ppm, butyl chain protons at δ 0.9–1.5 ppm) .
- FTIR : Detect carbonyl stretches (1680–1700 cm⁻¹ for dione groups) and N-H bends (3450 cm⁻¹) .
- HPLC : Reverse-phase C18 columns (90:10 acetonitrile/water) with UV detection at 254 nm to assess purity (>95%) .
Advanced : High-resolution mass spectrometry (HRMS) for exact mass verification (e.g., [M+H]+ calculated for C₁₇H₁₉BrN₃O₂: 384.06) .
How does the bromophenyl substituent influence the compound's electronic structure and reactivity?
Advanced
The bromine atom acts as a strong electron-withdrawing group, altering the electronic environment:
- Hammett Constants : σₚ = +0.23 for Br enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic attacks (e.g., by thiols or amines) .
- DFT Calculations : Show reduced HOMO-LUMO gaps (ΔE ~4.1 eV) compared to non-halogenated analogs, increasing reactivity in redox-mediated biological interactions .
- X-ray Crystallography : Bromophenyl groups induce planar stacking in the solid state, which may correlate with crystallinity and solubility .
What strategies address contradictory bioactivity data across different assays (e.g., enzyme inhibition vs. cell-based studies)?
Q. Advanced
- Assay Validation : Confirm target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular IC₅₀) .
- Pharmacokinetic Profiling : Assess membrane permeability (Caco-2 assays) and metabolic stability (microsomal half-life) to distinguish intrinsic activity from bioavailability limitations .
- Statistical Design : Use factorial experiments (e.g., Box-Behnken design) to isolate variables like pH, temperature, or co-solvents that may affect activity .
How can researchers design derivatives to enhance target selectivity while minimizing off-target toxicity?
Q. Advanced
- QSAR Modeling : Correlate substituent bulk (e.g., butyl chain length) with selectivity for kinases vs. GPCRs. Hydrophobic substituents at position 6 improve kinase inhibition by 30–40% .
- Molecular Dynamics (MD) : Simulate binding poses to identify key residues (e.g., ATP-binding pockets) for rational modifications .
- Toxicophore Screening : Use in silico tools like Derek Nexus to flag structural motifs (e.g., reactive diones) linked to hepatotoxicity .
What are the solubility and stability profiles of this compound under physiological conditions?
Q. Basic
- Solubility : Poor aqueous solubility (<10 µM in PBS); use DMSO or PEG-400 for in vitro studies. Solubility improves at pH >8 due to deprotonation of the dione .
- Stability : Degrades by 20% in plasma over 4 hours (t₁/₂ ~12 hours). Store lyophilized at -20°C to prevent hydrolysis .
What in silico methods are most effective for predicting binding affinities to biological targets (e.g., kinases, GPCRs)?
Q. Advanced
- Molecular Docking : AutoDock Vina or Glide for initial binding mode prediction (e.g., ΔG ~-9.5 kcal/mol for CDK2) .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for derivatives with <1 kcal/mol error compared to experimental data .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen bond acceptors at positions 2 and 5) using Schrödinger Phase .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
